molecular formula C12H21NO4 B8312792 Ethyl 2-(aminocarbonyl)-3-hexyloxiranecarboxylate

Ethyl 2-(aminocarbonyl)-3-hexyloxiranecarboxylate

Cat. No. B8312792
M. Wt: 243.30 g/mol
InChI Key: UDISTBOTPIAGGG-UHFFFAOYSA-N
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Patent
US04235923

Procedure details

A solution of 8.0 g of 2A in 10 ml of ethanol was saturated with ammonia (gas) and the mixture was allowed to stand for 2 days at room temperature. The precipitate that formed was collected and recrystallized from pentane to give 2, as white crystals, mp: 58°-60° C.
Name
2A
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7]1[O:9][C:8]1([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10](OCC)=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[NH3:20]>C(O)C>[NH2:20][C:10]([C:8]1([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[O:9]1)=[O:11]

Inputs

Step One
Name
2A
Quantity
8 g
Type
reactant
Smiles
C(CCCCC)C1C(O1)(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate that formed
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from pentane
CUSTOM
Type
CUSTOM
Details
to give 2

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
NC(=O)C1(OC1CCCCCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.